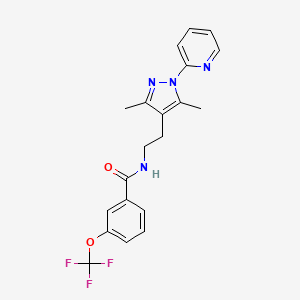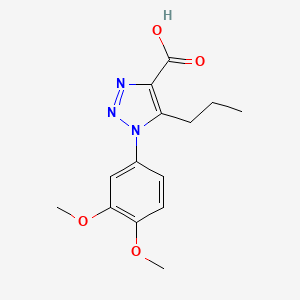![molecular formula C20H24N6O2 B2486878 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923203-83-2](/img/structure/B2486878.png)
2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of mesoionic compounds related to 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione involves multi-step chemical reactions starting from basic heterocyclic precursors. For instance, mesoionic purinone analogs, which share structural similarities with the compound , are synthesized from 4-amino-l-methylpyrimidin-6-ones through a series of chemical transformations, including hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions (Coburn & Taylor, 1982).
Molecular Structure Analysis
The molecular structure of mesoionic compounds like 2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is characterized by the presence of a delocalized electronic system, which contributes to their unique chemical behavior. The structure is often confirmed through techniques such as single crystal X-ray diffraction analysis, which provides detailed insights into the arrangement of atoms within the molecule and the nature of their bonding (Ram et al., 2002).
Chemical Reactions and Properties
Mesoionic compounds undergo a variety of chemical reactions, including hydrolytic ring-opening reactions and cycloadditions, which are essential for their synthesis and functionalization. These reactions are pivotal in exploring the chemical properties and reactivity of these compounds (Coburn & Taylor, 1982).
Aplicaciones Científicas De Investigación
Synthesis and Properties
Researchers have synthesized various analogs and derivatives of purine, including imidazo[1,2-c]-pyrimidine-2,7-diones, to explore their chemical properties and potential applications. For instance, Coburn and Taylor (1982) prepared mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting their chemical versatility for further applications in drug design and synthesis (Coburn & Taylor, 1982).
Biological Activity
The exploration of the biological activities of these compounds, especially their antiviral and antihypertensive potentials, has been a focus of several studies. Nilov et al. (1995) reported on the synthesis of 7,8-polymethylenepurine derivatives and their precursors, which were used to study their antiviral and antihypertensive activities. This research underscores the potential of purine derivatives in the development of new therapeutic agents (Nilov et al., 1995).
Photophysical and pH Sensing Properties
The photophysical properties and pH sensing capabilities of purine derivatives have also been investigated. Cheng et al. (2016) synthesized tetrapodal ligands containing imidazole groups, leading to the development of star-shaped complexes with pH-dependent photophysical properties. These findings suggest potential applications in the development of pH sensors and fluorescence-based probes, which could be useful in various biochemical and analytical settings (Cheng et al., 2016).
Solid-Phase Synthesis
The solid-phase synthesis of tetrasubstituted xanthine derivatives, as reported by Lee et al. (2016), showcases the methodological advancements in synthesizing complex purine derivatives. This approach enables the incorporation of diverse functional groups, potentially leading to the discovery of new compounds with varied biological activities (Lee et al., 2016).
Propiedades
IUPAC Name |
2,4,7,8-tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-7-6-8-15(11-12)21-9-10-25-13(2)14(3)26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-8,11,21H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDXGRCURUVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)
![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)


![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)
![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)
![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)

![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)